N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) is a commonly used amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide assembly. Boc-Phe-OH can be coupled to other protected amino acids using various coupling reagents to form peptide bonds. [, ]
Boc-Phe-OH is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. In SPPS, the C-terminus of the growing peptide chain is attached to a solid resin, allowing for the stepwise addition of Boc-protected amino acids. The Boc group is then selectively removed to expose the free amino group for further coupling reactions. Boc-Phe-OH is a popular choice for SPPS due to the mild conditions required for Boc deprotection, minimizing potential side reactions.
Boc-Phe-OH serves as a building block for the synthesis of various peptides with potential therapeutic applications. These peptides can target different diseases and biological processes, including cancer, infections, and neurological disorders. [, ]
Boc-Phe-OH can be used to generate peptides containing specific phenylalanine residues for studying protein-protein interactions. The aromatic side chain of phenylalanine can participate in hydrophobic interactions, hydrogen bonding, and other forces that contribute to protein binding. By incorporating Boc-Phe-OH into peptides, researchers can probe the role of these interactions in protein function. []
Boc-Phe-OH, or N-tert-butoxycarbonyl-L-phenylalanine, is a protected form of the amino acid phenylalanine. Its chemical formula is and it has a molecular weight of 265.31 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, facilitating various
Several methods exist for synthesizing Boc-Phe-OH:
Boc-Phe-OH is widely used in:
Interaction studies involving Boc-Phe-OH typically focus on its derivatives or peptides synthesized from it. These studies may assess:
Boc-Phe-OH shares structural similarities with several other compounds, which can be compared based on their properties and applications:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Boc-DL-Phenylalanine | Racemic mixture of phenylalanine | |
Boc-Tyrosine | Contains a hydroxyl group on the aromatic ring | |
Boc-Alanine | Simplest amino acid derivative with no aromatic ring | |
Boc-Leucine | Branched-chain amino acid derivative |
Boc-Phe-OH is unique due to its aromatic side chain which contributes to its hydrophobic properties, making it particularly useful in peptide synthesis aimed at enhancing stability and bioactivity.
Irritant